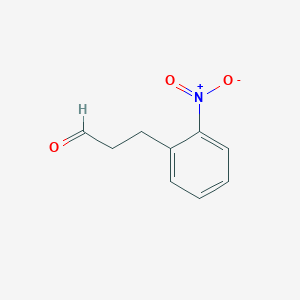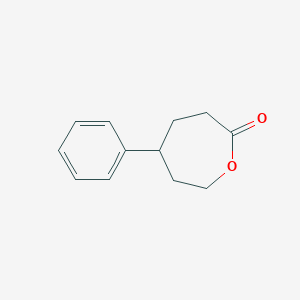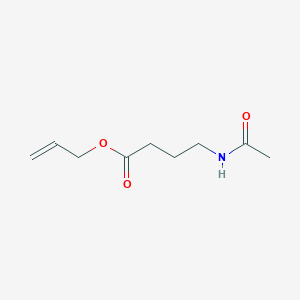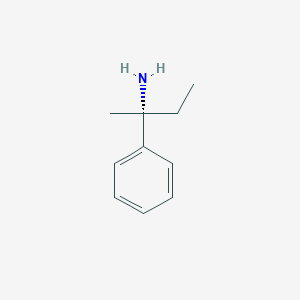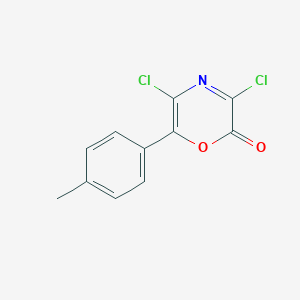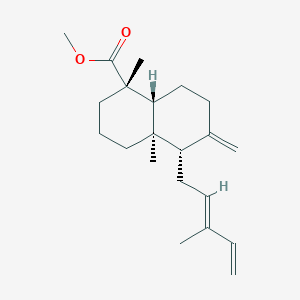
Methyl trans-communate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl trans-communate is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .
準備方法
Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired product. The synthetic routes often involve the use of this compound or a mixture of this compound and methyl cis-communate . Industrial production methods typically focus on optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
Methyl trans-communate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halides or other nucleophiles to replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of methyl cis-Communate can yield various epoxide derivatives .
科学的研究の応用
Methyl trans-communate has several scientific research applications:
作用機序
The mechanism of action of methyl cis-Communate involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is mediated through the induction of apoptosis and inhibition of cell proliferation . The compound also affects lipid metabolism by modulating the activity of enzymes involved in lipid biosynthesis and degradation .
類似化合物との比較
Methyl trans-communate is similar to other communic acids, such as:
This compound: This isomer differs in the stereochemistry of the double bonds and the orientation of the carboxyl group.
Mirceo Communic Acid:
4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.
ent-trans-Communic Acid: The (−) enantiomer of trans-communic acid.
This compound is unique due to its specific stereochemistry, which influences its reactivity and biological activity .
特性
CAS番号 |
10178-35-5 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9-/t17-,18+,20+,21-/m0/s1 |
InChIキー |
WYJKGKPQXWDIQP-RBZLIJQHSA-N |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
異性体SMILES |
C/C(=C/C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
正規SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


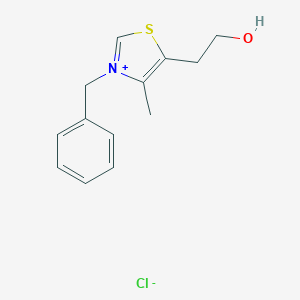

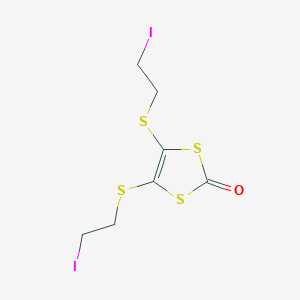
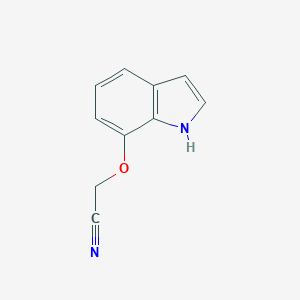
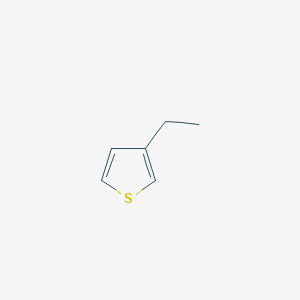
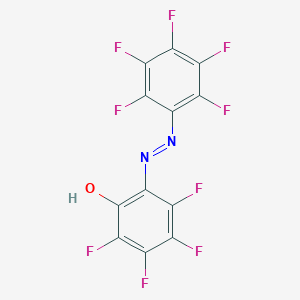
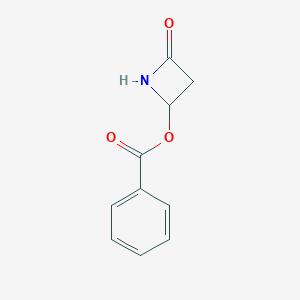
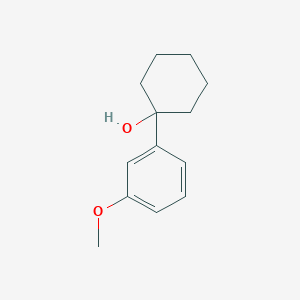
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
